2-methoxy-3-methyl-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide
Description
2-methoxy-3-methyl-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide is a complex organic compound that belongs to the class of benzamides
Properties
Molecular Formula |
C21H23N3O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-methoxy-3-methyl-N-[4-(2-propan-2-ylimidazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H23N3O2/c1-14(2)20-22-12-13-24(20)17-10-8-16(9-11-17)23-21(25)18-7-5-6-15(3)19(18)26-4/h5-14H,1-4H3,(H,23,25) |
InChI Key |
WNLJCIDFAUAVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)N3C=CN=C3C(C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-3-methyl-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide typically involves multiple steps, including electrophilic aromatic substitution and coupling reactions. One common approach is to start with a benzamide derivative and introduce the methoxy and methyl groups through electrophilic substitution reactions. The imidazole ring can be introduced via a coupling reaction with an appropriate imidazole derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-3-methyl-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the imidazole ring can produce imidazoline derivatives.
Scientific Research Applications
2-methoxy-3-methyl-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-3-methyl-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, influencing biochemical pathways. The methoxy and methyl groups can modulate the compound’s lipophilicity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-3-methylbenzamide: Lacks the imidazole ring, resulting in different chemical properties and biological activities.
N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide: Lacks the methoxy and methyl groups, affecting its reactivity and applications.
Uniqueness
The presence of both the methoxy and methyl groups, along with the imidazole ring, makes 2-methoxy-3-methyl-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide unique. These structural features contribute to its distinct chemical reactivity and potential for diverse applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
